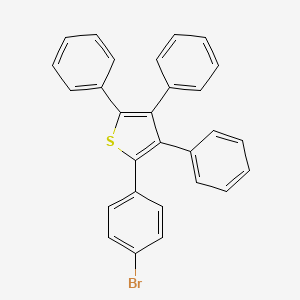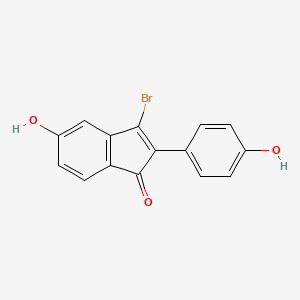
3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one: is an organic compound belonging to the class of indenes and isoindenes. These compounds contain an indene moiety, which consists of a cyclopentadiene fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one typically involves the bromination of 5-hydroxy-2-(4-hydroxyphenyl)inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenes with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one is used as a building block in organic synthesis
Biology: This compound has shown potential as a ligand for various biological receptors, making it a candidate for drug discovery and development. It can interact with estrogen receptors and other nuclear receptors, influencing gene expression and cellular functions .
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties. These properties make it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications .
Mécanisme D'action
The mechanism of action of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one involves its interaction with specific molecular targets, such as estrogen receptors and nuclear receptor coactivators. By binding to these targets, the compound can modulate gene expression and influence various cellular pathways. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, which are crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
- 5-Bromo-2,3-dihydro-1H-inden-1-one oxime
- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Comparison: While these compounds share structural similarities, 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
594816-64-5 |
|---|---|
Formule moléculaire |
C15H9BrO3 |
Poids moléculaire |
317.13 g/mol |
Nom IUPAC |
3-bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one |
InChI |
InChI=1S/C15H9BrO3/c16-14-12-7-10(18)5-6-11(12)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H |
Clé InChI |
PMSRTLBMXMXKDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(C2=O)C=CC(=C3)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
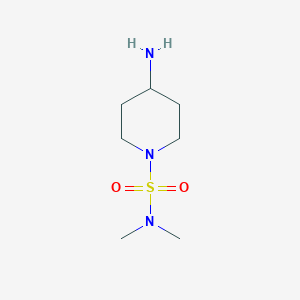
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)
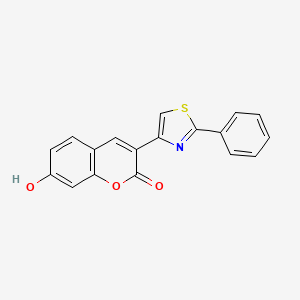
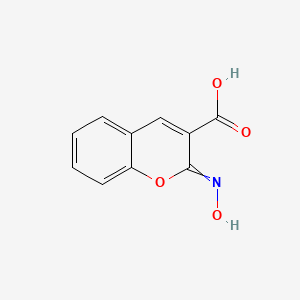
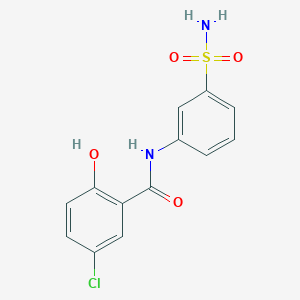

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)

